molecular formula C16H16N4O3 B555445 L-Histidine 7-amido-4-methylcoumarin CAS No. 191723-64-5

L-Histidine 7-amido-4-methylcoumarin

Cat. No.: B555445
CAS No.: 191723-64-5
M. Wt: 312.32 g/mol
InChI Key: YSUYDFDITKBMJW-ZDUSSCGKSA-N
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Description

L-Histidine 7-amido-4-methylcoumarin (CAS 191723-64-5) is a synthetic fluorogenic substrate widely used in enzymatic assays. It consists of the 7-amido-4-methylcoumarin (AMC) fluorophore conjugated to L-histidine via an amide bond. The AMC group releases a fluorescent signal upon enzymatic cleavage, making this compound valuable for detecting protease activity, particularly in microbiology, environmental testing, and ELISA applications . Its stability across physiological pH ranges and compatibility with diverse enzymatic systems enhance its utility in high-throughput assays .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUYDFDITKBMJW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426783
Record name L-Histidine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191723-64-5
Record name L-Histidine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Laboratory-Scale Synthesis

Reagents and Conditions

  • Coupling Agents : Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used with activating agents like N-hydroxysuccinimide (NHS) to form an active ester intermediate.

  • Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) ensures solubility and minimizes side reactions.

  • Reaction Time : 12–24 hours at 0–4°C, followed by gradual warming to room temperature.

Procedure

  • Activation : L-Histidine (1.0 equiv) is dissolved in DMF, followed by sequential addition of EDC (1.2 equiv) and NHS (1.5 equiv). The mixture is stirred at 4°C for 1 hour.

  • Coupling : 7-Amino-4-methylcoumarin (1.1 equiv) is added, and the reaction proceeds under nitrogen for 24 hours.

  • Workup : The crude product is precipitated using ice-cold diethyl ether, filtered, and washed to remove unreacted reagents.

Yield and Purity

  • Crude Yield : 60–75%.

  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures elevates purity to >98%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high enantiomeric purity. Automated continuous-flow reactors are employed to enhance reproducibility and reduce reaction times.

Key Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1,000 L
Temperature ControlManualAutomated Jacket
Purification MethodHPLCCrystallization
Batch Cycle Time48 hours12 hours

Advantages of Continuous-Flow Systems

  • Reduced Solvent Use : 40% less DMF consumption compared to batch processes.

  • Higher Throughput : Parallel reactors enable multi-kilogram production per day.

Reaction Optimization and Troubleshooting

Common Challenges and Solutions

IssueCauseResolution
Low YieldIncomplete activationIncrease EDC/NHS stoichiometry
Byproduct FormationSolvent hydrolysisUse anhydrous DMF/DCM
Poor CrystallizationImpurities in crude productPre-purify via flash chromatography

Solvent and Reagent Impact

  • DMF vs. DCM : DMF offers superior solubility for AMC but may require higher purity grades to avoid dimethylamine byproducts.

  • Alternative Coupling Agents : Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) increases coupling efficiency to 85% but raises costs.

Analytical Validation

Post-synthesis characterization ensures structural fidelity and functional integrity.

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (DMSO-d6): δ 8.2 (s, 1H, imidazole), 7.8 (d, 1H, coumarin), 6.8 (s, 1H, amide NH).

  • Mass Spectrometry : ESI-MS: m/z 313.1 [M+H]+^+ (calculated 312.32).

Functional Validation

  • Enzymatic Assay : Incubation with trypsin (0.1 mg/mL) releases free AMC, quantified via fluorescence (λ<sub>ex</sub> 380 nm, λ<sub>em</sub> 460 nm).

Comparative Analysis of Synthetic Strategies

MethodYield (%)Purity (%)Cost (USD/g)
EDC/NHS in DMF7098120
PyBOP in DCM8599250
Solid-Phase Synthesis5095300

Trade-offs : While PyBOP offers higher yields, EDC/NHS remains the cost-effective choice for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Histidine 7-amido-4-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces L-Histidine and 7-amido-4-methylcoumarin.

    Oxidation: Results in oxidized derivatives of the coumarin moiety.

    Substitution: Yields substituted amide derivatives.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure and properties make it suitable for several applications:

Biochemical Assays

L-Histidine 7-amido-4-methylcoumarin is widely utilized as a fluorescent probe in enzyme assays. It is particularly effective in studying protease activity, allowing real-time visualization and quantification of enzyme functions. This application is critical in understanding enzyme kinetics and mechanisms.

Application TypeDescription
Enzyme Activity AssaysUsed to monitor protease and peptidase activity through fluorescence.
Real-time MonitoringEnables visualization of biochemical processes as they occur.

Drug Development

The compound is valuable in medicinal chemistry for designing new therapeutic agents. Its ability to target specific biological pathways makes it a candidate for developing drugs aimed at various diseases, including cancer and infectious diseases.

Drug Development AspectSignificance
Targeting MechanismsHelps in the design of drugs that interact with enzymes.
Therapeutic PotentialInvestigated for use against resistant strains of pathogens.

Cell Biology

In cell culture studies, this compound is employed to investigate cellular processes such as apoptosis and protein synthesis. Its fluorescent properties facilitate tracking cellular behaviors under different experimental conditions.

Cellular ProcessRole of the Compound
ApoptosisMonitors cell death mechanisms through fluorescence.
Protein SynthesisAssesses the dynamics of protein production in cells.

Diagnostics

This compound can be incorporated into diagnostic tests to enhance the sensitivity and specificity of assays for detecting biomolecules. Its application in clinical settings aids in identifying enzyme deficiencies or abnormalities.

Diagnostic ApplicationBenefit
Biomolecule DetectionImproves assay accuracy and reliability.
Clinical RelevanceUseful in diagnosing metabolic disorders or diseases.

Fluorescent Labeling

This compound serves as a labeling agent for proteins and peptides, facilitating the tracking of biomolecules within complex biological systems. This application is crucial for elucidating cellular mechanisms.

Labeling TechniqueImportance
Protein LabelingEnables visualization of protein interactions in vivo.
Cellular Mechanism StudiesEssential for understanding biological pathways.

Antitubercular Activity

A study highlighted the antitubercular activity of this compound, showing a minimum inhibitory concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The compound was found to enhance the efficacy of established antitubercular drugs like isoniazid and rifampicin through synergistic effects, targeting the mycobacterial cell wall.

Antineoplastic Activity

Research has also investigated the use of this compound as a substrate for L-asparaginase, an enzyme used in treating acute lymphoblastic leukemia (ALL). The compound's ability to serve as a fluorogenic substrate allows for monitoring enzyme activity, which is critical for optimizing treatment protocols.

Mechanism of Action

The mechanism of action of L-Histidine 7-amido-4-methylcoumarin involves its interaction with specific enzymes. The compound acts as a substrate for proteolytic enzymes, which cleave the amide bond to release a fluorescent product. This fluorescence can be measured to determine enzyme activity. The molecular targets include various proteases and peptidases, and the pathways involved are related to protein degradation and metabolism .

Comparison with Similar Compounds

Enzymatic Activity and Kinetic Parameters

Comparative studies on enzyme kinetics reveal differences in substrate affinity and catalytic efficiency:

  • This compound: Used to assay histidine-specific aminopeptidases. Exhibits high pH tolerance due to the low basicity of the AMC group, ensuring stable fluorescence signals .
  • L-Lysine 7-amido-4-methylcoumarin :

    • Targets lysyl endopeptidases.
    • Catalytic efficiency (kcat/Km) is influenced by electrostatic interactions with the lysine side chain .
  • General Trends :

    • Mutagenesis studies show that Km values for L-histidine derivatives remain consistent with natural substrates, indicating minimal disruption of enzyme-substrate binding .
    • Substrates with charged residues (e.g., lysine, arginine) often exhibit higher Km values due to stronger enzyme interactions .

Commercial Availability and Cost

Pricing varies significantly based on synthesis complexity and demand:

Compound Supplier Price (10 mg)
This compound Santa Cruz Bio $164.00
L-Valine 7-amido-4-methylcoumarin Santa Cruz Bio $44.00
L-Lysine 7-amido-4-methylcoumarin Santa Cruz Bio $176.00

The higher cost of histidine derivatives reflects challenges in synthesizing and stabilizing the imidazole-containing structure .

Research Findings and Limitations

  • Antibacterial Activity: Coumarin-thiazolidinone hybrids (e.g., compound 5a–h in ) demonstrate that electron-withdrawing groups on the aromatic ring enhance Gram-positive bacterial inhibition.
  • Gene Regulation : Biochar-derived organic compounds modulate hisG expression in E. coli, indirectly supporting the use of histidine derivatives in metabolic studies .
  • Limitations: Direct comparative kinetic data (e.g., kcat, Km) for histidine vs. other AMC-linked amino acids are scarce, highlighting a need for systematic enzymology studies.

Biological Activity

L-Histidine 7-amido-4-methylcoumarin is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₆H₁₆N₄O
  • Molecular Weight : 312.25 g/mol

The compound features a coumarin moiety, which is known for its diverse biological activities including anti-inflammatory, anticoagulant, and antimicrobial properties.

Antitubercular Activity

One of the significant areas of research on this compound is its antitubercular activity. A study evaluated various amino and acyl amino derivatives of coumarins for their effectiveness against Mycobacterium tuberculosis. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant strains of M. tuberculosis .

The study also revealed that this compound could act synergistically with established antitubercular drugs such as isoniazid and rifampicin, enhancing their efficacy. Electron microscopy suggested that the compound targets the mycobacterial cell wall, potentially affecting mycolic acid synthesis .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Cell-Wall Disruption : The compound disrupts the integrity of the mycobacterial cell wall.
  • Synergistic Effects : Enhances the activity of existing antibiotics through combined action.

This dual mechanism may contribute to its effectiveness against resistant strains, making it a candidate for further development in tuberculosis treatment.

Study on Antineoplastic Activity

Another area of investigation includes the use of this compound in cancer therapy. It has been evaluated as a substrate for enzymes like L-asparaginase, which is commonly used in treating acute lymphoblastic leukemia (ALL). The compound serves as a fluorogenic substrate, allowing for the monitoring of enzyme activity in therapeutic contexts .

In clinical settings, the ability to measure L-asparaginase activity using this compound can enhance treatment efficacy by ensuring appropriate dosing and monitoring therapeutic responses.

Summary of Research Findings

Study Focus Findings
Antitubercular ActivityMIC = 1 mg/L against M. tuberculosis; synergistic with isoniazid/rifampicin .
MechanismDisrupts cell wall integrity; targets mycolic acid synthesis .
Antineoplastic ActivityUsed as a substrate for L-asparaginase; aids in monitoring enzyme activity in leukemia therapy .

Q & A

Q. What is the structural basis for the fluorogenic properties of L-Histidine 7-amido-4-methylcoumarin?

The compound’s fluorescence arises from the 7-amino-4-methylcoumarin (AMC) group, which emits at 460 nm upon excitation at 380 nm when released via enzymatic cleavage of the amide bond. The AMC moiety’s low pKa (~8.5) ensures fluorescence stability across physiological pH ranges, making it ideal for continuous enzyme activity monitoring .

Q. How is this compound synthesized and validated for research use?

The compound is synthesized via solid-phase peptide synthesis, coupling L-histidine to AMC through an amide bond. Post-synthesis, purity (>98%) is confirmed via reverse-phase HPLC and mass spectrometry (e.g., ESI-MS). Structural integrity is validated using NMR and FT-IR spectroscopy .

Q. What are the standard applications of this compound in enzymatic assays?

It serves as a fluorogenic substrate for peptidases, particularly histidine-specific proteases. Upon enzymatic cleavage, fluorescence intensity correlates with reaction progress, enabling kinetic studies (e.g., VmaxV_{max}, KmK_m) in real time. Applications include microbial protease profiling and inhibitor screening .

Q. What storage conditions are recommended to preserve stability?

Store lyophilized powder at -20°C in desiccated, light-protected containers. Reconstitute in DMSO or DMF (10 mg/mL) and aliquot to avoid freeze-thaw cycles. Working solutions should be prepared fresh and shielded from light due to AMC’s photosensitivity .

Q. How does buffer composition influence assay performance?

Use non-reactive buffers (e.g., Tris-HCl, PBS) at pH 7.4. Avoid histidine-based buffers, as free histidine can undergo metal-catalyzed oxidation, generating reactive oxygen species that degrade the substrate. Include EDTA (0.1–1 mM) to chelate trace metals and reduce interference .

Advanced Research Questions

Q. How can oxidative degradation of the substrate be minimized during long-term assays?

Add antioxidants (e.g., 1 mM methionine) and metal chelators (e.g., EDTA) to buffers. Pre-treat solutions with Chelex resin to remove trace metals. Monitor degradation via HPLC and discard samples showing >5% impurity .

Q. What experimental parameters optimize enzymatic activity measurements?

  • pH : Maintain pH 7.0–7.5 to balance enzyme activity and AMC fluorescence stability.
  • Temperature : Use 37°C for physiological relevance, but calibrate fluorescence readings as AMC’s quantum yield is temperature-sensitive (±2% per °C).
  • Substrate Concentration : Use KmK_m-adjusted concentrations (typically 10–100 µM) to avoid substrate inhibition .

Q. How do complex biological matrices (e.g., serum, cell lysates) affect assay accuracy?

Matrix components (e.g., albumin, endogenous proteases) may quench fluorescence or hydrolyze the substrate. Pre-treat samples with size-exclusion filtration or protease inhibitors (e.g., PMSF). Validate assays via spike-and-recovery experiments to quantify interference .

Q. How are kinetic parameters derived from fluorescence data?

Use initial velocity measurements (V0V_0) at varying substrate concentrations. Plot V0V_0 vs. [S] and fit to the Michaelis-Menten equation. Correct for background fluorescence using blank samples. For high-throughput screens, calculate ZZ'-factors to confirm assay robustness .

Q. Why might discrepancies arise in reported KmK_mKm​ values across studies?

Variations in enzyme sources (e.g., recombinant vs. native), buffer ionic strength, or assay temperature can alter substrate binding. Standardize conditions using reference enzymes (e.g., trypsin for validation) and report detailed methodologies to enhance reproducibility .

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